Monoxyde de carbone ; chrome ; benzoate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

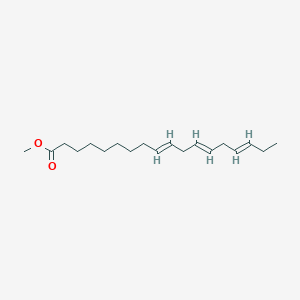

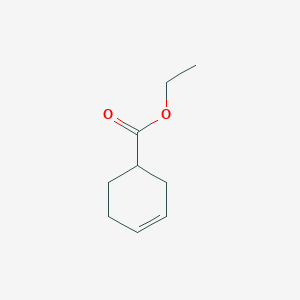

Carbon monoxide, chromium, and methyl benzoate are compounds with significant industrial and chemical research applications. Carbon monoxide is a critical C1 molecule in organic chemistry, used in various synthetic processes. Chromium compounds are vital in various catalytic and material science applications. Methyl benzoate is used in perfumery and has been explored in chemical synthesis and transformations (Peng, Geng, & Wu, 2019).

Synthesis Analysis

Carbon monoxide is commonly produced through the oxidation of carbon-containing materials. Methyl benzoate can be synthesized through esterification of benzoic acid and methanol. Chromium complexes can be synthesized via various methods including the reduction of chromium salts (Anders, Sunram, & Wilkinson, 1984).

Molecular Structure Analysis

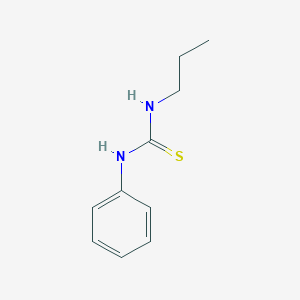

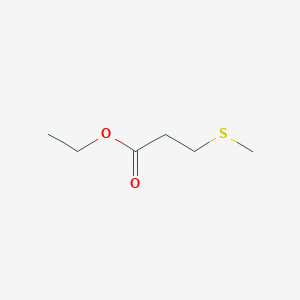

The molecular structures of these compounds vary significantly. Carbon monoxide has a linear structure, chromium typically forms octahedral complexes, and methyl benzoate has a planar aromatic structure connected to an ester group (Carter, McPhail, & Sim, 1967).

Chemical Reactions and Properties

Carbon monoxide is involved in carbonylation reactions, forming a variety of carbonyl-containing compounds. Chromium compounds participate in various redox reactions and catalytic processes. Methyl benzoate undergoes reactions typical of esters, such as hydrolysis and aminolysis (Zhu, Liu, Li, & Bäckvall, 2019).

Physical Properties Analysis

The physical properties of these compounds include boiling points, melting points, solubility, and vapor pressure. For example, methyl benzoate has a specific boiling point and is less dense than water (Yousif, Cabelof, Martin, Lord, & Groysman, 2016).

Chemical Properties Analysis

Chemical properties include reactivity towards nucleophiles, electrophiles, and participation in catalytic cycles. Carbon monoxide's chemical reactivity is evidenced in its use in carbonylation reactions to synthesize aldehydes, acids, and alcohols. Chromium's chemical properties are reflected in its oxidation states and reactivity towards organic substrates. Methyl benzoate's ester group is reactive towards hydrolysis and nucleophilic attack (Cho, Yoshimori, & Uemura, 1995).

Applications De Recherche Scientifique

Monoxyde de carbone (CO)

Le monoxyde de carbone est un gaz courant qui a plusieurs applications uniques dans la recherche scientifique :

- Recherche médicale: Le CO est produit de manière endogène dans la réaction de dégradation de l'hème catalysée par les enzymes de l'hème oxygénase (HO) . Il a été constaté qu'il affecte de nombreuses voies intracellulaires et agit comme une molécule thérapeutique .

- Propriétés pharmacologiques: Le CO endogène et exogène agit comme un agent qui affecte de nombreuses voies intracellulaires, mais aussi comme une molécule thérapeutique .

- Applications industrielles: Le CO est utilisé pour le raffinage ou l'élimination de la rouille des métaux et sert de composant clé des lasers infrarouges .

- Recherche environnementale: L'EPA se concentre sur l'amélioration des estimations des émissions, la détermination des effets sur la santé et l'écologie, et l'amélioration des capacités de modélisation pour le CO .

Chrome

Le chrome est un métal dur gris acier qui est utilisé dans diverses industries en raison de sa dureté et de sa résistance à la corrosion <svg class="

Mécanisme D'action

Carbon Monoxide

Target of Action: Carbon monoxide (CO) primarily targets hemoglobin in the blood, binding to it more readily than oxygen does .

Mode of Action: CO binds to hemoglobin, forming carboxyhemoglobin, which reduces the oxygen-carrying capacity of the blood . It also acts as a signaling molecule in various physiological processes .

Biochemical Pathways: CO is produced endogenously in the heme degradation reaction catalyzed by heme oxygenase (HO) enzymes . It affects many intracellular pathways and has therapeutic potential .

Pharmacokinetics: CO is rapidly absorbed and distributed in the body. The half-life of CO at room air temperature is 3-4 hours, which can be reduced to 15-23 minutes with hyperbaric oxygen at 2.5 atm .

Result of Action: Exposure to high levels of CO can lead to CO poisoning, characterized by symptoms like headache, dizziness, weakness, nausea, confusion, and disorientation . At lower levels, it may have some normal biological/homeostatic functions .

Action Environment: Environmental factors such as the presence of other gases, temperature, and pressure can influence the action and toxicity of CO .

Chromium

Target of Action: Chromium primarily targets insulin receptors, enhancing their sensitivity .

Mode of Action: Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor .

Biochemical Pathways: Chromium is involved in the metabolism of glucose, insulin, and blood lipids .

Pharmacokinetics: Chromium is poorly absorbed in the body, with an estimated bioavailability of 0.1-2% . Once absorbed, it is distributed to various tissues .

Action Environment: Environmental factors such as soil composition and pH can influence the bioavailability and toxicity of chromium .

Methyl Benzoate

Target of Action: Methyl benzoate primarily targets various species of insects, acting as an attractant .

Mode of Action: Methyl benzoate acts as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .

Biochemical Pathways: Methyl benzoate is formed by the condensation of methanol and benzoic acid, in the presence of a strong acid .

Pharmacokinetics: Methyl benzoate is rapidly absorbed and distributed in the body. It has several pharmacokinetic characteristics, including fast absorption, high systemic clearance, and a short half-life .

Result of Action: Methyl benzoate is an effective pesticide against a range of different agricultural, stored product, and urban insect pests .

Action Environment: Environmental factors such as temperature and humidity can influence the efficacy of methyl benzoate as a pesticide .

Propriétés

IUPAC Name |

carbon monoxide;chromium;methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2.3CO.Cr/c1-10-8(9)7-5-3-2-4-6-7;3*1-2;/h2-6H,1H3;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEALMZJLYGNHRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8CrO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12125-87-0 |

Source

|

| Record name | Methyl benzoate chromium tricarbonyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.